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Compound of Interest

Compound Name: 1-Benzyloxy-3-chloro-2-propanol

Cat. No.: B008625

1-Benzyloxy-3-chloro-2-propanol is a key organic intermediate whose value in medicinal
chemistry and drug development cannot be overstated. As a trifunctional molecule, it
incorporates a protected hydroxyl group (benzyl ether), a reactive secondary alcohol, and a
displaceable chlorine atom. This specific arrangement makes it an ideal precursor for the
synthesis of more complex molecules, particularly those containing a chiral 1,2-propanolamine
backbone. Such structures are central to a wide range of pharmacologically active agents,
most notably the class of beta-adrenergic receptor blockers (3-blockers) used to manage
cardiovascular diseases.[1][2]

The benzyl ether serves as a robust protecting group for the primary alcohol, allowing for
selective reactions at the secondary alcohol or the chlorinated carbon.[3] This guide provides a
comprehensive overview of the core properties, synthesis, spectral characteristics, and critical
applications of 1-Benzyloxy-3-chloro-2-propanol, offering field-proven insights for its effective
utilization in a research and development setting.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in synthesis. The properties of 1-Benzyloxy-3-chloro-2-propanol are
summarized below.
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Property Value Source

CAS Number 13991-52-1 [4]

Molecular Formula C10H13CIO2 [4]

Molecular Weight 200.66 g/mol [4]
1-chloro-3-

IUPAC Name [4]
(phenylmethoxy)propan-2-ol
1-(Benzyloxy)-3-chloropropan-

Synonyms 2-ol, 3-Benzyloxy-1-chloro-2- [4]
propanol

Boiling Point 104 °C @ 0.1 Torr [5]

Density (Predicted) 1.174 + 0.06 g/cm3 [5]

pKa (Predicted) 13.25+0.20 [5]

XLogP3 (Computed) 15 [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 2 [4]

Synthesis of 1-Benzyloxy-3-chloro-2-propanol: A
Strategic Approach

The synthesis of 1-Benzyloxy-3-chloro-2-propanol is typically achieved via the ring-opening

of a suitable epoxide with a chloride source, or by the selective protection and subsequent

chlorination of a triol. A common and efficient laboratory-scale synthesis involves the reaction of

benzyl glycidyl ether with hydrochloric acid.

Core Logic of the Synthesis

The reaction hinges on the acid-catalyzed ring-opening of the epoxide. The protonation of the

epoxide oxygen makes the ring susceptible to nucleophilic attack. In this case, the chloride ion

(from HCI) acts as the nucleophile. The attack occurs preferentially at the less sterically
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hindered carbon (C3), leading to the desired 1-chloro-3-benzyloxy-2-propanol regioisomer. This
regioselectivity is a key principle in epoxide chemistry.

Benzyl Glycidyl Ether H* (from HCI)

Protonated Epoxide
(Intermediate)

CI- (Nucleophile 1-Benzyloxy-3-chloro-2-propanol

Hydrochloric Acid

Click to download full resolution via product page

Caption: Synthesis via acid-catalyzed epoxide ring-opening.

Detailed Experimental Protocol: Synthesis from Benzyl
Glycidyl Ether

This protocol describes a robust method for synthesizing the title compound.

Materials:

Benzyl glycidyl ether

o Concentrated Hydrochloric Acid (HCI)

 Diethyl ether

e Saturated sodium bicarbonate (NaHCOs) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

» Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:
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e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve
benzyl glycidyl ether (1 equivalent) in diethyl ether (approx. 2-3 mL per gram of ether). Cool
the flask to O °C in an ice bath.

o Acid Addition: Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the
stirred solution via a dropping funnel. The addition should be controlled to maintain the
temperature below 10 °C.

o Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the
formation of byproducts from potential polymerization or degradation.

o Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting epoxide spot has disappeared.

o Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing
cold water.

o Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize any
remaining acid. Swirl gently and vent the separatory funnel frequently to release the CO2 gas
produced. Continue adding until the aqueous layer is neutral or slightly basic (test with pH

paper).

o Workup - Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic
layers.

o Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over
anhydrous MgSOa4 or Naz2SOa.

o Causality: The brine wash removes the bulk of the dissolved water from the organic
phase, making the final drying step more efficient.

« Purification: Filter off the drying agent and concentrate the organic solvent under reduced
pressure using a rotary evaporator. The resulting crude oil can be purified by flash column
chromatography on silica gel to yield pure 1-benzyloxy-3-chloro-2-propanol.

Spectroscopic Analysis
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While publicly available spectra for 1-benzyloxy-3-chloro-2-propanol are scarce, its structure
can be confidently predicted based on data from analogous compounds like 3-chloro-1,2-
propanediol.[6]

Predicted *H NMR Spectrum (CDClIs, 400 MHz):

0 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

0 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CHz-Ph).

0 3.95-4.05 (m, 1H): Methine proton at the C2 position (-CH(OH)-).

0 3.60-3.75 (m, 2H): Methylene protons adjacent to the chlorine atom (-CH2-Cl).

0 3.50-3.60 (m, 2H): Methylene protons adjacent to the benzyloxy group (BnO-CHz-).

0 2.5-3.0 (br s, 1H): Hydroxyl proton (-OH). This peak is broad and its position can vary; it
will exchange with D20.

Predicted 3C NMR Spectrum (CDCls, 100 MHz):

0 137-138: Quaternary aromatic carbon of the benzyl group.

0 127-129: Aromatic CH carbons of the benzyl group.

0 73-74: Methylene carbon of the benzyl group (-O-CHz-Ph).

0 70-72: Methylene carbon adjacent to the benzyloxy group (BnO-CHz-).

0 69-71: Methine carbon at the C2 position (-CH(OH)-).

0 46-48: Methylene carbon adjacent to the chlorine atom (-CHz-Cl).
Predicted IR Spectrum (Liquid Film):
e ~3400 cm~1 (broad): O-H stretching of the alcohol.

e ~3030 cm™! (sharp): Aromatic C-H stretching.
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e ~2850-2950 cm~1 (sharp): Aliphatic C-H stretching.
e ~1450, 1495 cm~*: Aromatic C=C stretching.

e ~1100 cm™1 (strong): C-O ether stretching.

e ~700-750 cm™1 (strong): C-ClI stretching.

Predicted Mass Spectrum (EI):

e The molecular ion peak [M]* at m/z 200 (3°Cl) and 202 (3”Cl) in an approximate 3:1 ratio
would be expected, though it may be weak.

o A prominent peak corresponding to the loss of the chloromethyl group [M - CH2CI]*.

e Abase peak at m/z 91, corresponding to the tropylium cation [C7H~7]*, which is characteristic
of benzyl groups.

Application in Drug Development: Synthesis of f3-
Blocker Precursors

The primary utility of 1-benzyloxy-3-chloro-2-propanol is as a versatile intermediate for
building the 3-aryloxy-1-amino-2-propanol core of 3-blockers like propranolol.[1][7] The
synthesis proceeds via a two-step sequence: formation of a key epoxide intermediate (benzyl
glycidyl ether) followed by nucleophilic opening with an amine.

Step 1: Conversion to Benzyl Glycidyl Ether
(Intramolecular Cyclization)

The chlorohydrin is readily converted to its corresponding epoxide, benzyl glycidyl ether,
through an intramolecular Williamson ether synthesis.

Mechanism: A base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then
acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and
displacing it in an Sn2 reaction to form the three-membered ether ring.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b008625?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12818235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9364081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

(1—Benzyloxy—3—chIoro—2—pr0panoD Deprotonation Intramolecular S2

-CI-

Alkoxide Intermediate

Benzyl Glycidyl Ether

Base (e.g., NaOH)
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Caption: Base-mediated cyclization to form the epoxide.
Detailed Protocol:

o Reaction Setup: Dissolve 1-benzyloxy-3-chloro-2-propanol (1 equivalent) in a suitable
solvent like tetrahydrofuran (THF) or methanol in a round-bottom flask.

o Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium
hydroxide (KOH) (1.2 equivalents), either as a solid or a concentrated aqueous solution.

o Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction is often
complete when the mixture becomes homogeneous or a salt precipitate is fully formed.

o Workup: Remove the solvent under reduced pressure. Add water and extract the product
with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over
anhydrous Naz2SO0a, filter, and concentrate to yield benzyl glycidyl ether, which can be
purified by distillation if necessary.[8]

Step 2: Synthesis of a Propranolol Analogue

The resulting benzyl glycidyl ether can then be reacted with an appropriate amine (e.qg.,
isopropylamine for propranolol synthesis, after reaction with 1-naphthol) to form the final (3-
blocker structure. This highlights the role of the title compound as a masked glycidol equivalent.
The use of chiral versions of 1-benzyloxy-3-chloro-2-propanol allows for the asymmetric
synthesis of specific enantiomers of these drugs, which is critical as the pharmacological
activity often resides in a single enantiomer.[9]
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Safety and Handling

1-Benzyloxy-3-chloro-2-propanol is a hazardous chemical and must be handled with

appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

[¢]

H302: Harmful if swallowed.[4]

[¢]

H315: Causes skin irritation.[4]

o

H319: Causes serious eye irritation.[4]

o

H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

Handling: Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9364081/
https://patents.google.com/patent/US6087512A/en
https://patents.google.com/patent/US6087512A/en
https://pdf.benchchem.com/1348/The_Pivotal_Role_of_S_1_Chloro_2_propanol_in_Asymmetric_Pharmaceutical_Synthesis_Applications_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9820497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9820497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9820497/
https://www.benchchem.com/product/b008625#1-benzyloxy-3-chloro-2-propanol-cas-number-13991-52-1-properties
https://www.benchchem.com/product/b008625#1-benzyloxy-3-chloro-2-propanol-cas-number-13991-52-1-properties
https://www.benchchem.com/product/b008625#1-benzyloxy-3-chloro-2-propanol-cas-number-13991-52-1-properties
https://www.benchchem.com/product/b008625#1-benzyloxy-3-chloro-2-propanol-cas-number-13991-52-1-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

